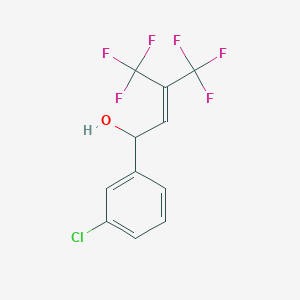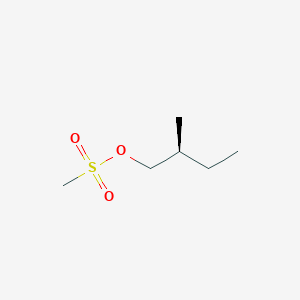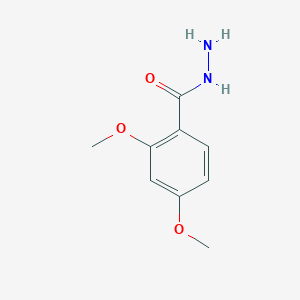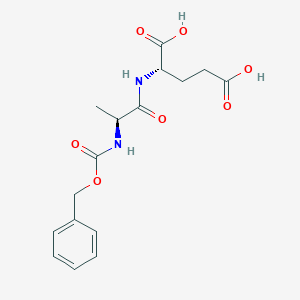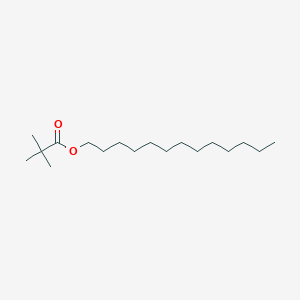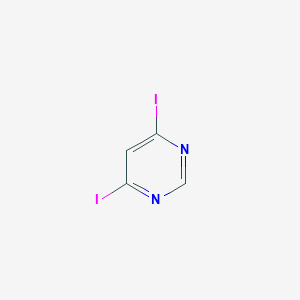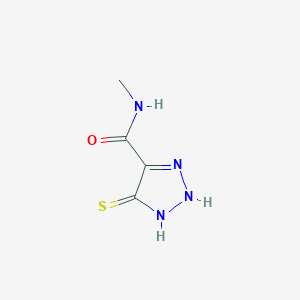
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide (MSDC-0160) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. It is a small molecule inhibitor of the mitochondrial pyruvate carrier (MPC), which plays a crucial role in cellular metabolism.
作用機序
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide acts by inhibiting the mitochondrial pyruvate carrier (MPC), which is responsible for transporting pyruvate into the mitochondria for energy production. By blocking the MPC, N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide disrupts cellular metabolism and induces energy stress, leading to cell death in cancer cells. In diabetes, it improves glucose tolerance by reducing mitochondrial respiration and increasing glycolysis. In neurodegenerative disorders, it protects against neuronal damage by reducing oxidative stress and inflammation.
生化学的および生理学的効果
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of glucose tolerance, and protection against neuronal damage. It has also been found to modulate the expression of genes involved in energy metabolism, oxidative stress, and inflammation.
実験室実験の利点と制限
One of the advantages of using N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide in lab experiments is its specificity for the mitochondrial pyruvate carrier, which allows for targeted modulation of cellular metabolism. However, its potency and efficacy may vary depending on the cell type and experimental conditions. Moreover, the lack of clinical data on its safety and toxicity limits its use in human studies.
将来の方向性
There are several future directions for the research on N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide, including the development of more potent and selective inhibitors of the mitochondrial pyruvate carrier, the investigation of its therapeutic potential in other diseases such as cardiovascular and metabolic disorders, and the exploration of its combination with other drugs for synergistic effects. Additionally, further studies are needed to elucidate its mechanism of action, pharmacokinetics, and toxicity in vivo.
Conclusion
In conclusion, N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide is a promising small molecule inhibitor of the mitochondrial pyruvate carrier with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and safety profile.
合成法
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide can be synthesized through a multistep process involving the condensation of 4-amino-1,2,5-thiadiazole-3-carboxylic acid with N-methylisothiourea sulfate, followed by cyclization with triethyl orthoformate. The resulting product is then treated with sodium methoxide to yield N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide with a purity of over 99%.
科学的研究の応用
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide has been studied extensively in various preclinical models of diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by disrupting their energy metabolism and inducing apoptosis. In diabetes, N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide has been found to improve glucose tolerance and insulin sensitivity by modulating mitochondrial metabolism. In neurodegenerative disorders, it has been shown to protect against neuronal damage and improve cognitive function.
特性
CAS番号 |
100097-71-0 |
|---|---|
製品名 |
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide |
分子式 |
C4H6N4OS |
分子量 |
158.18 g/mol |
IUPAC名 |
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide |
InChI |
InChI=1S/C4H6N4OS/c1-5-3(9)2-4(10)7-8-6-2/h1H3,(H,5,9)(H2,6,7,8,10) |
InChIキー |
QBFQCBHQMZVANE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=NNNC1=S |
正規SMILES |
CNC(=O)C1=NNNC1=S |
同義語 |
1H-1,2,3-Triazole-4-carboxamide,5-mercapto-N-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



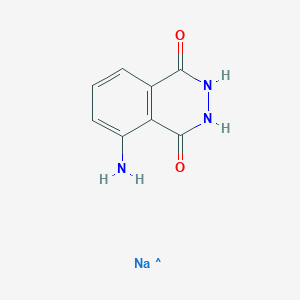
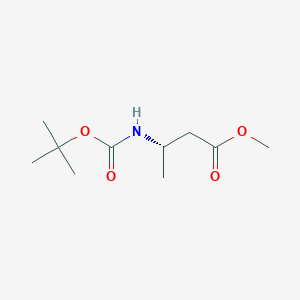
![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)
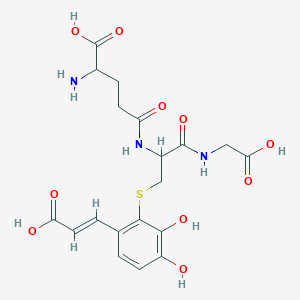


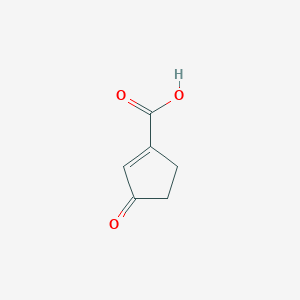
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)
